(R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid

Description

Properties

IUPAC Name |

(3R)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-8(2)6-9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVAMBSTOWHUMM-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427388 | |

| Record name | (R)-3-tert-Butoxycarbonylamino-5-methyl-hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146398-18-7 | |

| Record name | (R)-3-tert-Butoxycarbonylamino-5-methyl-hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid, a chiral building block of significant interest in pharmaceutical synthesis. Understanding these properties is paramount for its effective handling, characterization, and application in the development of novel therapeutics. This document moves beyond a simple listing of data points to offer insights into the causality behind experimental choices and to provide a framework for the self-validating application of these methodologies in a research and development setting.

Chemical Identity and Structure

This compound, also known by synonyms such as (R)-Boc-β-homoleucine, is a protected amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine is crucial for its application in peptide synthesis and other organic transformations, preventing unwanted side reactions.

The stereochemistry at the C3 position, designated as (R), is a critical determinant of its biological activity and its interactions with other chiral molecules. It is essential to distinguish this enantiomer from its (S) counterpart and the racemic mixture, as their physical and biological properties can differ significantly.

Molecular Structure:

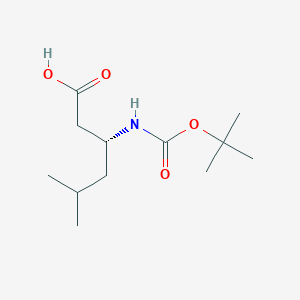

Caption: 2D representation of this compound.

Core Physical Properties

A precise understanding of the physical properties of this compound is fundamental for its use in synthesis, purification, and formulation.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₃NO₄ | [1] |

| Molecular Weight | 245.32 g/mol | [1] |

| CAS Number | 146398-18-7 (for R-enantiomer) | Chem-Impex International |

| 138165-75-0 (often for racemic or S-enantiomer) | [2] | |

| Appearance | White to off-white solid/powder | General supplier information |

| Melting Point | 53-55 °C (for the (S)-enantiomer) | |

| Boiling Point | Decomposes before boiling at standard pressure | Inferred from structure |

| Solubility | Soluble in many organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water. | General chemical knowledge |

Note on CAS Numbers: The CAS number for this compound can be a point of confusion. While 138165-75-0 is frequently cited, it often refers to the racemic mixture or the (S)-enantiomer. The specific CAS number for the (R)-enantiomer is 146398-18-7, as listed by suppliers specializing in chiral compounds. For unambiguous procurement and regulatory purposes, referencing the specific enantiomeric CAS number is critical.

Note on Melting Point: An experimentally determined melting point for the (R)-enantiomer is not consistently reported in publicly available literature. The value provided for the (S)-enantiomer (53-55 °C) serves as a likely estimate, as enantiomers typically share the same melting point. However, slight variations can occur due to crystalline polymorphism. A positional isomer, 3-(tert-butyloxycarbonylamino-methyl)-5-methylhexanoic acid, has a reported melting point of 168-170°C, highlighting the importance of isomeric purity.

Experimental Protocols for Physical Property Determination

The following protocols are designed to be self-validating, ensuring accurate and reproducible results.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement:

-

A rapid heating rate (10-20 °C/min) is initially employed to determine an approximate melting range.

-

The apparatus is allowed to cool.

-

A second determination is performed with a slow heating rate (1-2 °C/min) starting from approximately 20 °C below the estimated melting point.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂) are recorded. The melting range is reported as T₁-T₂.

-

Caption: Workflow for accurate melting point determination.

Solubility Assessment

A qualitative assessment of solubility is crucial for selecting appropriate solvents for synthesis, purification, and formulation.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane).

-

Procedure:

-

To approximately 10 mg of the compound in a test tube, add 1 mL of the solvent.

-

Vortex or agitate the mixture for 30 seconds.

-

Visually inspect for dissolution.

-

If not fully dissolved, warm the mixture gently and observe any changes.

-

Categorize solubility as freely soluble, soluble, sparingly soluble, or insoluble.

-

Sources

An In-Depth Technical Guide to (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid, a chiral β-amino acid derivative, serves as a valuable building block in synthetic organic chemistry and drug discovery. Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group on the amino function and a specific stereochemical configuration at the C3 position, makes it a crucial intermediate in the synthesis of complex molecules with defined stereochemistry. The isobutyl side chain further contributes to its utility in creating analogues of biologically active compounds. This guide provides a comprehensive overview of its chemical structure, stereoselective synthesis, analytical characterization, and applications, with a focus on providing practical insights for researchers in the field.

Chemical Structure and Properties

This compound, also known by synonyms such as (R)-3-Boc-amino-5-methylhexanoic acid, possesses a well-defined three-dimensional structure that is fundamental to its chemical behavior and applications.

The IUPAC name for this compound is (3R)-3-[[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-methylhexanoic acid .

Key Structural Features:

-

Chiral Center: The carbon atom at the 3-position (C3) is a stereocenter with an (R)-configuration. This specific spatial arrangement of substituents is crucial for its role as a chiral building block.

-

β-Amino Acid: The amino group is attached to the β-carbon (C3) relative to the carboxyl group, classifying it as a β-amino acid. Peptides incorporating β-amino acids often exhibit enhanced stability against enzymatic degradation compared to their natural α-peptide counterparts.[1]

-

Boc Protecting Group: The amino group is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is widely used in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under mildly acidic conditions.[2]

-

Isobutyl Side Chain: The 5-methylhexanoic acid backbone provides an isobutyl side chain, which can be important for mimicking the side chain of natural amino acids like leucine in peptidomimetic studies.

Below is a 2D representation of the chemical structure:

Caption: 2D Chemical Structure of the Topic Compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 138165-75-0 (for racemic mixture) | [3][4] |

| Molecular Formula | C12H23NO4 | [5] |

| Molecular Weight | 245.32 g/mol | [5] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane. | |

| Melting Point | Not readily available for the pure (R)-enantiomer. |

Stereoselective Synthesis

The synthesis of enantiomerically pure this compound is most commonly achieved through the resolution of a racemic mixture of a suitable precursor. While direct asymmetric synthesis routes for β-amino acids exist, classical resolution often provides a robust and scalable method.

A common strategy involves the synthesis of racemic 3-(carbamoylmethyl)-5-methylhexanoic acid, followed by diastereomeric salt formation with a chiral amine to separate the enantiomers. The resolved (R)-enantiomer of the precursor can then be converted to the target compound.

Synthesis Workflow Diagram

Caption: Stereoselective Synthesis Workflow.

Detailed Experimental Protocol

Part 1: Synthesis of (±)-3-(Carbamoylmethyl)-5-methylhexanoic acid

This part of the synthesis is based on established methods for producing the racemic precursor to pregabalin.[6][7]

-

Step 1: Knoevenagel Condensation: Isovaleraldehyde is reacted with ethyl cyanoacetate in the presence of a base like triethylenediamine to yield ethyl 2-cyano-5-methyl-2-hexenoate.[6]

-

Step 2: Michael Addition: The resulting α,β-unsaturated ester undergoes a Michael addition with a cyanide source.

-

Step 3: Hydrolysis and Decarboxylation: The product from the Michael addition is subjected to acidic or basic hydrolysis, followed by decarboxylation to yield 3-isobutylglutaric acid.

-

Step 4: Amidation: The glutaric acid is converted to its anhydride, which is then reacted with ammonia to form racemic 3-(carbamoylmethyl)-5-methylhexanoic acid.

Part 2: Chiral Resolution of (±)-3-(Carbamoylmethyl)-5-methylhexanoic acid

The resolution of the racemic acid is a critical step to isolate the desired (R)-enantiomer.[8][9]

-

Diastereomeric Salt Formation: The racemic acid is dissolved in a suitable solvent system (e.g., a mixture of chloroform and ethanol) and treated with a chiral resolving agent, such as (S)-(-)-α-phenylethylamine. The choice of the enantiomer of the resolving agent is crucial for selectively precipitating the desired diastereomeric salt.

-

Fractional Crystallization: The mixture is allowed to cool, leading to the crystallization of one of the diastereomeric salts. The differing solubilities of the two diastereomers allow for their separation. The less soluble salt, in this case, the salt of (R)-3-(carbamoylmethyl)-5-methylhexanoic acid with (S)-(-)-α-phenylethylamine, will precipitate out.

-

Isolation of the (R)-precursor: The crystalline salt is collected by filtration and then treated with an acid (e.g., HCl) to liberate the free (R)-3-(carbamoylmethyl)-5-methylhexanoic acid.

Part 3: Conversion to this compound

-

Hofmann Rearrangement: The resolved (R)-3-(carbamoylmethyl)-5-methylhexanoic acid is subjected to a Hofmann rearrangement. This reaction converts the amide functionality into a primary amine with the loss of one carbon atom, yielding (R)-3-amino-5-methylhexanoic acid.

-

Boc Protection: The resulting (R)-amino acid is then protected with a tert-butoxycarbonyl (Boc) group.[10][11] This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., sodium bicarbonate or triethylamine) in a suitable solvent like a mixture of water and dioxane or tetrahydrofuran.[2][12] The reaction mixture is stirred at room temperature until the reaction is complete. The Boc-protected product is then isolated through an extractive workup and purified, typically by crystallization.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.

Analytical Workflow Diagram

Caption: Analytical Characterization Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group (a doublet for the two methyl groups and a multiplet for the methine proton), the methylene protons of the hexanoic acid chain, the methine proton at the chiral center, the NH proton of the Boc group, and the nine equivalent protons of the tert-butyl group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the carboxylic acid and the carbamate, the carbons of the isobutyl group, the carbons of the hexanoic acid backbone, and the quaternary and methyl carbons of the Boc group.

Note: Specific chemical shift values can vary depending on the solvent used. Researchers should compare their obtained spectra with those of known standards or predicted spectra.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 246.17, and the [M+Na]⁺ ion at m/z 268.15. Fragmentation patterns can also provide structural information.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric purity of the final product.

-

Stationary Phase: A chiral stationary phase (CSP) is required for the separation of the enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are often effective for the resolution of N-protected amino acids.[13][14][15]

-

Mobile Phase: The mobile phase typically consists of a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape and resolution.

-

Detection: UV detection is commonly used, as the carbamate group provides a chromophore.

A validated chiral HPLC method should demonstrate baseline separation of the (R)- and (S)-enantiomers, allowing for accurate quantification of the enantiomeric excess (e.e.).

Applications in Research and Development

While the (S)-enantiomer of 3-amino-5-methylhexanoic acid (pregabalin) is a well-known pharmaceutical, the (R)-enantiomer and its derivatives, such as this compound, also hold significant value in several areas of research and development.

-

Chiral Building Blocks: The primary application of this compound is as a chiral building block in the synthesis of more complex molecules. Its defined stereochemistry allows for the stereocontrolled introduction of a β-amino acid moiety into a target structure. This is particularly important in medicinal chemistry, where the biological activity of a molecule is often highly dependent on its stereochemistry.

-

Peptidomimetics: β-amino acids are of great interest in the field of peptidomimetics. The incorporation of β-amino acids into peptide sequences can lead to the formation of novel secondary structures and can confer resistance to enzymatic degradation by proteases.[1] this compound can be used in the synthesis of β-peptides and mixed α/β-peptides to investigate their structure-activity relationships and therapeutic potential.[16][17]

-

Pharmacological Research: The (R)-enantiomers of GABA analogues are often synthesized and studied to understand the stereoselectivity of their biological targets.[18][19][20][21] By comparing the activity of the (R)- and (S)-enantiomers, researchers can gain insights into the binding pockets of receptors and enzymes. This information is crucial for the rational design of new and more selective drugs.

-

Asymmetric Synthesis: This compound can serve as a starting material for the synthesis of other chiral molecules, where the stereocenter at C3 is retained or transformed into a new stereocenter.

Conclusion

This compound is a valuable and versatile chiral building block for researchers in organic synthesis and medicinal chemistry. A thorough understanding of its structure, stereoselective synthesis, and analytical characterization is essential for its effective utilization. The protocols and analytical methods outlined in this guide provide a solid foundation for the synthesis and quality control of this important compound. Its application in the development of novel peptidomimetics and as a tool in pharmacological research underscores its significance in the ongoing quest for new therapeutic agents.

References

- Clift, M. D., & Silverman, R. B. (2007). Synthesis, conformation and biological evaluation of the enantiomers of 3-fluoro-gamma-aminobutyric acid ((R)- and (S)-3F-GABA): an analogue of the neurotransmitter GABA. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(6), 691-700.

- Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling. (n.d.). PubMed Central.

- 3-[(T-Butoxycarbonyl)Amino]-5-Methylhexanoicacid (Cas 138165-75-0). (n.d.). Parchem.

- (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid. (n.d.). PubChem.

- Synthesis, Conformation and Biological Evaluation of the Enantiomers of 3-Fluoro-??-Aminobutyric Acid ((R)- and (S)-3F-GABA): An Analogue of the Neurotransmitter GABA. (2025, August 7).

- GABA agonists and uptake inhibitors. Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(-)- and (S)-(+)-homo-beta-proline. (n.d.). PubMed.

- Method for synthesizing optically pure (R)-3-carbamoymethyl-5-methylhexanoic acid. (n.d.).

- (R)-3-TERT-BUTOXYCARBONYLAMINO-5-METHYL-HEXANOIC ACID. (n.d.). ChemicalBook.

- This compound. (n.d.). Biotuva Life Sciences.

- 3-(((Tert-butoxycarbonyl)amino)methyl)-5-methylhexanoic Acid. (n.d.).

- Process for the preparation of r-(-)-3- (carbamoylmethyl)-5-methylhexanoic acid and the intermediates. (n.d.).

- Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. (n.d.).

- Note An efficient total synthesis of (±)-pregabalin. (n.d.).

- A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters

- Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their applic

- Amine Protection / Deprotection. (n.d.). Fisher Scientific.

- Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. (n.d.).

- Facile t-BOC and FMOC Amino Acid Chiral Separ

- WO/2008/004044 PROCESS FOR THE PREPARATION OF (R)-(-)-3-(CARBAMOYLMETHYL)-5-METHYLHEXANOIC ACID AND OF PREGABALIN AND SYNTHESIS INTERMEDIATES. (n.d.).

- Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA)

- validation of a chiral HPLC method for 3-Hydroxy-3-methylhexanoic acid enantiomers. (n.d.). Benchchem.

- Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (n.d.).

- Beta-amino acids: vers

- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.

- 228104-41-4|3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid. (n.d.). BLDpharm.

- Amino Acid Deriv

- BOC Protection and Deprotection. (2025, February 8). J&K Scientific LLC.

- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PubMed Central.

- Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom

-

(3r)-3-{amino}-5-methylhexanoic acid. (n.d.). PubChemLite.

- Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (n.d.).

- Design and synthesis of beta-peptides with biological activity. (n.d.). PubMed.

- 138165-75-0 | 3-tert-Butoxycarbonylamino-5-methylhexanoic acid. (n.d.). ChemScene.

- Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2021, May 10). eScholarship.org.

- Showing metabocard for 5-Methylhexanoic acid (HMDB0031595). (2012, September 11).

Sources

- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. parchem.com [parchem.com]

- 4. chemscene.com [chemscene.com]

- 5. (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid | C12H23NO4 | CID 2761526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Method for synthesizing optically pure (R)-3-carbamoymethyl-5-methylhexanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. WO2012093411A2 - Process for the preparation of r-(-)-3- (carbamoylmethyl)-5-methylhexanoic acid and the intermediates - Google Patents [patents.google.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

- 11. jk-sci.com [jk-sci.com]

- 12. peptide.com [peptide.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, conformation and biological evaluation of the enantiomers of 3-fluoro-gamma-aminobutyric acid ((R)- and (S)-3F-GABA): an analogue of the neurotransmitter GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. GABA agonists and uptake inhibitors. Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(-)- and (S)-(+)-homo-beta-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid, a chiral building block of significant interest in medicinal chemistry and drug development. This document delves into its chemical identity, synthesis, purification, and applications, offering field-proven insights and detailed methodologies to support advanced research and development programs.

Core Compound Identity and Physicochemical Properties

This compound, also known as Boc-(R)-β-homoleucine, is a non-proteinogenic amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function makes it an ideal intermediate for peptide synthesis and other amine-coupling reactions, preventing unwanted side reactions. The stereochemistry at the C3 position is crucial for the biological activity of the final target molecules.

While some databases may show conflicting or overlapping information, the definitive Chemical Abstracts Service (CAS) number for the (R)-enantiomer is 146398-18-7 [1][2][][4][5][6]. It is essential to use this CAS number for accurate sourcing and regulatory documentation.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 146398-18-7 | [1][2][][4][5][6] |

| Molecular Formula | C₁₂H₂₃NO₄ | [1][2][4][6] |

| Molecular Weight | 245.32 g/mol | [][4] |

| IUPAC Name | (3R)-3-[(tert-butoxycarbonyl)amino]-5-methylhexanoic acid | [4] |

| Synonyms | Boc-(R)-β-homoleucine, (R)-3-(Boc-amino)-5-methylhexanoic acid | [4][7] |

| Physical Form | White to off-white or yellow solid/powder | [2] |

| Storage | Sealed in a dry environment at 2-8°C | [2] |

Synthesis and Chiral Purification: A Strategic Approach

The synthesis of enantiomerically pure this compound is a critical step in its utilization. The primary strategies involve either asymmetric synthesis to directly obtain the desired enantiomer or the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis offers an elegant and efficient route to the target molecule, minimizing the loss of material associated with resolving a racemate. One of the most effective methods is the asymmetric hydrogenation of a suitable prochiral precursor. This approach often involves the use of chiral catalysts, such as rhodium complexes with chiral phosphine ligands (e.g., Me-DuPHOS), to induce stereoselectivity[8][9].

The general workflow for an asymmetric hydrogenation approach is depicted in the diagram below. The key is the selection of a catalyst that favors the formation of the (R)-enantiomer.

Caption: Role of the title compound in the synthesis of Cryptophycin analogues.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Based on data for structurally similar compounds, the following GHS hazard statements may apply:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key chiral intermediate with significant applications in the synthesis of complex pharmaceutical targets. Its value lies in the precise stereochemistry and the versatile Boc-protected amino group, which facilitates its use in multi-step synthetic sequences. A thorough understanding of its synthesis, purification, and characterization is essential for its effective application in research and drug development. This guide provides a foundational framework for scientists working with this important molecule.

References

-

Appchem. This compound | 146398-18-7. Retrieved from [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

-

PubChem. (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid. Retrieved from [Link]

- Google Patents. US7470812B2 - Chiral 3-carbamoylmethyl-5-methyl hexanoic acids, key intermediates for the synthesis of (S)-Pregabalin.

-

ResearchGate. An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. Retrieved from [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

PubMed. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation. Retrieved from [Link]

- Google Patents. CN112745240A - Recrystallization method of high-selectivity pregabalin intermediate.

-

Indian Council of Scientific and Industrial Research. Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Retrieved from [Link]

-

PubMed. [Synthesis and its application to the synthesis of biologically active natural products of new and versatile chiral building blocks]. Retrieved from [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

MDPI. Recent Advances in Asymmetric Catalysis Associated with B(C 6 F 5 ) 3. Retrieved from [Link]

-

MDPI. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Retrieved from [Link]

-

Pharmaffiliates. 3-(((Tert-butoxycarbonyl)amino)methyl)-5-methylhexanoic Acid. Retrieved from [Link]

-

ResearchGate. Asymmetric hydrogenation of various N-Boc-β-amino ketones with... Retrieved from [Link]

- Google Patents. US4379941A - Resolution of racemic amino acids.

- Google Patents. EP1904481A1 - PROCESS FOR THE PREPARATION OF (R)-(-)-3-(CARBAMOYLMETHYL)-5-METHYLHEXANOIC ACID AND OF PREGABALIN AND SYNTHESIS INTERMEDIATES.

-

National Institutes of Health. Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]

-

ARKAT USA, Inc. Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. Retrieved from [Link]

-

Human Metabolome Database. Showing metabocard for 5-Methylhexanoic acid (HMDB0031595). Retrieved from [Link]

-

Beilstein Journals. Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. Retrieved from [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis. Retrieved from [Link]

-

Appchem. This compound | 146398-18-7. Retrieved from [Link]

-

Chemistry LibreTexts. 6.5: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

Sources

- 1. (3S)-3-((((tert-butoxy)carbonyl)amino)methyl)-5-methylhexanoic acid | C13H25NO4 | CID 59729474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 146398-18-7 [sigmaaldrich.cn]

- 4. (R)-3-(Boc-amino)-5-methyl-hexanoic acid 95% | CAS: 146398-18-7 | AChemBlock [achemblock.com]

- 5. CAS: 146398-18-7 | CymitQuimica [cymitquimica.com]

- 6. appchemical.com [appchemical.com]

- 7. (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid | C12H23NO4 | CID 2761526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic Acid: A Chiral Building Block for Advanced Drug Development

Introduction: The Strategic Importance of Chiral β-Amino Acids in Modern Therapeutics

In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is paramount. Non-natural amino acids represent a critical toolkit for medicinal chemists, and among these, chiral β-amino acids have emerged as particularly valuable scaffolds. (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid, also known by its synonym Boc-D-β-homoleucine, is a prime example of such a building block. Its structure, featuring an additional methylene group in the backbone compared to its α-amino acid counterpart, imparts unique conformational properties and resistance to enzymatic degradation.[1][2]

This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, detail a robust synthetic pathway, outline key analytical characterization techniques, and explore its strategic applications in the synthesis of complex therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group offers the advantage of being stable under a range of conditions while allowing for facile deprotection under acidic conditions, a cornerstone of modern peptide synthesis.[3]

Physicochemical and Structural Characteristics

A thorough understanding of the fundamental properties of a synthetic building block is the foundation of its effective application. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 245.32 g/mol | [2][4] |

| Molecular Formula | C₁₂H₂₃NO₄ | [3][4] |

| CAS Number | 146398-18-7 | [3][4] |

| Appearance | White to off-white solid/powder | [3] |

| IUPAC Name | (3R)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | N/A |

| Synonyms | Boc-D-β-homoleucine, (R)-3-(Boc-amino)-5-methylhexanoic acid | [3][4] |

| Optical Rotation | [α]²⁰/D = +33 ± 2° (c=0.5 in CHCl₃) | [3] |

| Storage Conditions | 0-8 °C | [3] |

Synthesis Protocol: From α-Amino Acid to β-Homologue

The synthesis of β-amino acids from their readily available α-amino acid precursors is a cornerstone of peptidomimetic chemistry. The Arndt-Eistert homologation is a classic and effective method for this one-carbon backbone extension.[5][6] This process involves the conversion of an N-protected α-amino acid into its corresponding β-amino acid, preserving the stereochemistry of the original chiral center.[6]

The following protocol outlines a representative synthesis of this compound starting from the commercially available Boc-D-leucine.

Experimental Protocol: Arndt-Eistert Homologation of Boc-D-leucine

Step 1: Activation of Boc-D-leucine

-

Dissolve Boc-D-leucine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq) and then slowly add ethyl chloroformate (1.1 eq).

-

Stir the reaction mixture at 0 °C for 30-60 minutes to form the mixed anhydride. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

Causality: This initial step activates the carboxylic acid of Boc-D-leucine, converting it into a more reactive mixed anhydride. This is crucial for the subsequent reaction with diazomethane, which is not reactive enough to directly attack the carboxylic acid.

Step 2: Formation of the α-Diazoketone

-

In a separate, well-ventilated fume hood, prepare a solution of diazomethane in diethyl ether. Extreme caution is advised as diazomethane is toxic and explosive. Safer alternatives like diazo(trimethylsilyl)methane can also be used.[6]

-

Slowly add the ethereal solution of diazomethane to the mixed anhydride solution at 0 °C until a persistent yellow color indicates a slight excess of diazomethane.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

Causality: The nucleophilic diazomethane attacks the activated carbonyl of the mixed anhydride, displacing the ethoxycarbonyl group to form the key α-diazoketone intermediate.

Step 3: Wolff Rearrangement and Hydrolysis

-

To the α-diazoketone solution, add a suspension of silver oxide (Ag₂O) or silver benzoate (0.1-0.2 eq) in a mixture of dioxane and water.

-

Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. The reaction progress can be monitored by TLC for the disappearance of the diazoketone.

-

Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the silver catalyst.

-

Concentrate the filtrate under reduced pressure to remove the organic solvents.

-

The resulting aqueous solution is then acidified with a dilute acid (e.g., 1M HCl) to pH 3-4 and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Causality: The silver catalyst promotes the Wolff rearrangement, where the α-diazoketone loses nitrogen gas to form a highly reactive ketene intermediate via a 1,2-rearrangement. This ketene is then trapped by water in the reaction mixture to form the desired homologous carboxylic acid. The stereochemistry at the chiral center is retained during this process.[6]

Sources

An In-Depth Technical Guide to the Solubility of (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid

For researchers, scientists, and professionals in drug development, understanding the solubility of a drug candidate is a cornerstone of its progression from discovery to a viable therapeutic. Poor aqueous solubility can lead to a cascade of challenges, including inconsistent results in in vitro assays, diminished bioavailability, and difficulties in formulation. This guide provides a comprehensive technical overview of the solubility of (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid, a chiral carboxylic acid of interest in pharmaceutical development. We will delve into the theoretical underpinnings of solubility, provide a robust experimental protocol for its determination, and discuss the physicochemical characteristics of the target molecule that govern its solubility profile.

Part 1: The Critical Role of Solubility in Drug Development

Solubility, defined as the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure, is a fundamental physicochemical property that dictates the performance of a drug candidate.[1][2] In the early stages of drug discovery, solubility data is crucial for screening and selecting promising compounds.[3][4] As a compound progresses, its solubility profile informs formulation strategies, salt selection, and the prediction of its in vivo behavior.[3]

It is essential to distinguish between two key types of solubility measurements:

-

Kinetic Solubility: This is the concentration of a compound when a precipitate first forms from a supersaturated solution, often generated by adding a concentrated solution of the compound in an organic solvent (like DMSO) to an aqueous buffer.[3][5] While useful for high-throughput screening in early discovery due to its speed, kinetic solubility can overestimate the true solubility.[3][4]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid drug.[1][3] This is the "gold standard" for solubility measurement and is critical for pre-formulation and later-stage development as it represents the true solubility under stable conditions.[6]

This guide will focus on the determination of thermodynamic solubility, which provides the most reliable and relevant data for drug development.

Part 2: Determining Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method, first developed decades ago, remains the most reliable and widely used technique for measuring thermodynamic solubility.[3][6][7] Its principle is straightforward: an excess of the solid compound is agitated in a solvent for a sufficient period to reach equilibrium, after which the concentration of the dissolved compound is measured.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of the obtained solubility data.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile)

-

Calibrated analytical balance

-

Vials with screw caps

-

Orbital shaker or thermomixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis or Mass Spectrometry)

-

Calibrated pH meter

Procedure:

-

Preparation of Solvent Media: Prepare the desired solvents. For aqueous solutions, accurately prepare buffers to the target pH and verify with a calibrated pH meter.

-

Addition of Excess Solid: Add an excess amount of this compound to a series of vials. A general guideline is to add an amount that is visibly in excess of what is expected to dissolve.

-

Solvent Addition: Add a precise volume of the chosen solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period. A common duration is 24 to 48 hours to ensure equilibrium is reached.[8] For some compounds, longer times may be necessary. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, centrifuge the vials at a high speed to pellet any remaining suspended particles.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. For an extra measure of caution, filter the collected supernatant through a syringe filter. It is crucial to consider potential drug adsorption to the filter material, which can be a source of error, especially for poorly soluble compounds.[3]

-

Sample Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, most commonly HPLC.[3] A calibration curve should be prepared using standard solutions of known concentrations.

-

pH Measurement: For buffered aqueous solutions, measure the pH of the final saturated solution to ensure it has not shifted significantly during the experiment.[3]

Causality Behind Experimental Choices

-

Excess Solid: The presence of undissolved solid is essential to ensure that the solution is saturated and in equilibrium with the solid phase.[8]

-

Extended Agitation: Continuous agitation increases the surface area of the solid in contact with the solvent, accelerating the dissolution process and ensuring that the system reaches equilibrium.

-

Temperature Control: Solubility is temperature-dependent.[1][2] Maintaining a constant temperature is critical for obtaining reproducible results.

-

Centrifugation and Filtration: These steps are crucial for completely removing any undissolved solid particles, which would otherwise lead to an overestimation of the solubility.

-

Validated Analytical Method: The accuracy of the solubility measurement is directly dependent on the accuracy of the method used to quantify the dissolved compound.

Visualizing the Workflow

Caption: Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.

Part 3: Physicochemical Profile of this compound and Predicted Solubility

Key Structural Features:

-

Carboxylic Acid Group (-COOH): This is a polar, ionizable group that can donate a proton. The presence of this group suggests that the solubility will be highly pH-dependent.[9] At pH values above its pKa, the carboxylic acid will be deprotonated to form a carboxylate anion, which is significantly more soluble in aqueous media due to ion-dipole interactions with water molecules.

-

tert-Butoxycarbonyl (Boc) Protecting Group: This is a bulky, nonpolar group that will decrease aqueous solubility due to its hydrophobic nature.

-

Isobutyl Side Chain: The 5-methylhexanoic acid backbone contains a nonpolar alkyl chain, which also contributes to the hydrophobicity of the molecule and will reduce its solubility in water.[10][11]

Predicted Solubility Profile:

-

In Aqueous Media: The solubility in neutral water is expected to be low due to the combined hydrophobicity of the Boc group and the isobutyl side chain. As the pH of the aqueous solution increases, the solubility is expected to increase significantly due to the ionization of the carboxylic acid.

-

In Organic Solvents: The molecule is expected to be more soluble in polar organic solvents such as ethanol, methanol, and DMSO, which can interact with the carboxylic acid group through hydrogen bonding and solvate the nonpolar portions of the molecule. Solubility in nonpolar solvents like hexane is likely to be very low.

Part 4: Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner. A tabular format is highly recommended for easy comparison of solubility in different solvents and at various conditions.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent System | pH | Solubility (mg/mL) | Solubility (µM) |

| Deionized Water | ~4.5 | < 0.1 | < 407 |

| PBS | 5.0 | 0.2 | 815 |

| PBS | 7.4 | 5.8 | 23640 |

| Ethanol | N/A | > 50 | > 203800 |

| Methanol | N/A | > 50 | > 203800 |

| Acetonitrile | N/A | 15.2 | 61960 |

Note: The data in this table is illustrative and should be replaced with experimentally determined values.

When interpreting the data, consider the following:

-

pH-Solubility Profile: Plotting solubility as a function of pH is crucial for ionizable compounds. This profile is vital for predicting dissolution in different regions of the gastrointestinal tract.

-

Solvent Effects: The solubility in various organic solvents can provide insights into potential formulation strategies, such as the use of co-solvents to enhance aqueous solubility.[7]

Part 5: Concluding Remarks and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. The shake-flask method, when executed with care, yields reliable thermodynamic solubility data that is indispensable for informed decision-making in drug development. While we have predicted the solubility behavior based on the molecule's structure, experimental determination is paramount. Future work should focus on generating a complete experimental pH-solubility profile and exploring the solubility in various biorelevant media to gain a deeper understanding of its potential in vivo performance.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available at: [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace. Available at: [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. Available at: [Link]

-

A thermodynamic exploration into pharmaceutical drug solubility | Request PDF. Available at: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Available at: [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. Available at: [Link]

-

Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review - Biointerface Research in Applied Chemistry. Available at: [Link]

-

How do you perform the shake flask method to determine solubility? - Quora. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF - ResearchGate. Available at: [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]

-

(3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid - PubChem. Available at: [Link]

-

(3S)-3-((((tert-butoxy)carbonyl)amino)methyl)-5-methylhexanoic acid - PubChem. Available at: [Link]

-

How does the solubility of carboxylic acids in water decrease with increase in molecular mass? - Quora. Available at: [Link]

-

Physical Properties of Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]

-

The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect - ResearchGate. Available at: [Link]

-

How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ? | ResearchGate. Available at: [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. quora.com [quora.com]

- 11. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Synthesis and Properties of Boc-Protected β-Homoleucine

Introduction: The Significance of β-Amino Acids and the Role of Boc-β-Homoleucine

In the landscape of modern drug discovery and peptide science, the quest for molecules with enhanced therapeutic properties is perpetual. Non-natural amino acids have emerged as powerful tools in this endeavor, with β-amino acids, in particular, offering a unique scaffold for the design of novel peptidomimetics. Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone, a seemingly subtle modification that imparts profound effects on their conformational behavior and biological stability.

This guide focuses on a specific and highly valuable β-amino acid derivative: Boc-protected β-homoleucine. As an analogue of the natural amino acid L-leucine, β-homoleucine provides the characteristic isobutyl side chain, which is crucial for a multitude of biological interactions. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, offering robust protection of the amino functionality that can be selectively removed under acidic conditions.[1][2] The strategic combination of the β-amino acid backbone, the leucine side chain, and the Boc protecting group makes Boc-L-β-homoleucine a critical building block for the synthesis of peptides and other bioactive compounds with improved pharmacokinetic profiles.[3]

This technical guide provides an in-depth exploration of the synthesis of Boc-protected β-homoleucine, detailing the prevalent synthetic routes with a focus on the underlying chemical principles. Furthermore, it delineates the key physicochemical and conformational properties of this compound, offering insights into its application in the development of next-generation therapeutics.

Part 1: Synthesis of Boc-Protected β-Homoleucine

The synthesis of enantiomerically pure Boc-L-β-homoleucine is most commonly achieved through a chiral pool approach, starting from the readily available and optically pure α-amino acid, Boc-L-leucine. This strategy leverages the existing stereocenter of the natural amino acid to establish the desired stereochemistry in the final β-amino acid product.

Chiral Pool Synthesis via Arndt-Eistert Homologation

The Arndt-Eistert reaction is a classic and widely employed method for the one-carbon homologation of carboxylic acids, making it an ideal choice for the conversion of α-amino acids to their β-amino acid counterparts.[4][5] The overall process involves the conversion of the carboxylic acid of Boc-L-leucine into an acid chloride or mixed anhydride, which is then reacted with diazomethane to form an α-diazoketone. The key step is the subsequent Wolff rearrangement of the diazoketone to a ketene, which is then trapped by a nucleophile (in this case, water or an alcohol) to yield the homologated β-amino acid.[6]

The selection of the Arndt-Eistert homologation for this transformation is underpinned by several key advantages:

-

Stereochemical Retention: The Wolff rearrangement proceeds with retention of configuration at the chiral center, ensuring that the stereointegrity of the starting L-leucine is transferred to the L-β-homoleucine product.

-

High Yields: The reaction sequence is generally efficient and provides good to excellent yields.

-

Versatility: The ketene intermediate can be trapped with various nucleophiles, allowing for the synthesis of β-amino acids, esters, or amides in a single step.

However, it is crucial to acknowledge the hazardous nature of diazomethane, which is both toxic and explosive. This has led to the development of safer alternatives, such as (trimethylsilyl)diazomethane, and the use of flow chemistry setups to minimize the risks associated with its use.[7][8]

The following protocol outlines the synthesis of Boc-L-β-homoleucine from Boc-L-leucine via the Arndt-Eistert homologation.

Step 1: Activation of Boc-L-leucine as a Mixed Anhydride

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-L-leucine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -15 °C using an appropriate cooling bath (e.g., an ice-salt bath).

-

Add N-methylmorpholine (NMM) (1.1 equivalents) dropwise to the solution, ensuring the temperature remains below -10 °C.

-

Slowly add isobutyl chloroformate (1.1 equivalents) to the reaction mixture. The formation of a white precipitate (NMM hydrochloride) will be observed.

-

Allow the reaction to stir at -15 °C for 15-30 minutes to ensure complete formation of the mixed anhydride.

Causality Behind Experimental Choices: The use of a mixed anhydride is a common and effective method for activating the carboxylic acid for subsequent reaction with diazomethane. The low temperature is critical to prevent side reactions and ensure the stability of the mixed anhydride. N-methylmorpholine is a suitable non-nucleophilic base for this transformation.

Step 2: Formation of the α-Diazoketone

-

In a separate apparatus, prepare an ethereal solution of diazomethane. (Caution: Diazomethane is highly toxic and explosive. This step should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions, including the use of a blast shield and non-etched glassware.)

-

Slowly add the freshly prepared, cold solution of the mixed anhydride from Step 1 to the ethereal solution of diazomethane at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color of diazomethane disappears and gas evolution ceases.

Self-Validating System: The disappearance of the starting mixed anhydride and the appearance of a new, less polar spot on the TLC plate corresponding to the diazoketone confirms the progression of the reaction. The characteristic yellow color of diazomethane serves as a visual indicator of its presence.

Step 3: Wolff Rearrangement and Formation of Boc-L-β-homoleucine

-

To the solution of the α-diazoketone, add a solution of silver benzoate (0.1 equivalents) in triethylamine (1.0 equivalent) or a suspension of silver(I) oxide in a mixture of dioxane and water.

-

Heat the reaction mixture to 50-60 °C and stir for 2-3 hours. The reaction can also be carried out photochemically using a UV lamp.

-

Upon completion of the reaction (monitored by TLC or the disappearance of the diazoketone), cool the mixture to room temperature.

-

Acidify the reaction mixture to pH 2-3 with a dilute aqueous acid solution (e.g., 1 M HCl).

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-L-β-homoleucine.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Expertise & Experience: The choice of catalyst for the Wolff rearrangement can influence the reaction rate and yield. Silver benzoate is a common choice for thermal rearrangements, while photochemical conditions offer a milder alternative. The final purification step is crucial to remove any side products, such as the methyl ester of Boc-L-leucine that can form if the mixed anhydride is hydrolyzed and then esterified by diazomethane.[9]

Caption: Arndt-Eistert homologation of Boc-L-leucine.

Alternative Synthetic Strategies

While the Arndt-Eistert homologation is a robust method, other strategies can also be employed for the synthesis of Boc-L-β-homoleucine, particularly when avoiding the use of diazomethane is a priority.

Asymmetric synthesis aims to create the desired enantiomer directly, without the need for resolution. One such approach involves the asymmetric hydrogenation of a suitable prochiral precursor. For instance, the asymmetric hydrogenation of a β-amino-α,β-unsaturated ester can yield the corresponding β-amino ester with high enantioselectivity. The choice of a chiral catalyst, such as a rhodium complex with a chiral phosphine ligand (e.g., DuPHOS), is critical for achieving high enantiomeric excess.[10] Subsequent hydrolysis of the ester and protection of the amino group with Boc anhydride would yield the desired product.

Another common approach is the synthesis of a racemic mixture of β-homoleucine, followed by resolution to separate the enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent. For example, the racemic β-amino acid can be reacted with an enantiomerically pure chiral amine, such as (R)-(+)-α-phenylethylamine, to form a pair of diastereomeric salts.[11] These salts will have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral auxiliary can be removed by acidification to yield the enantiomerically pure β-homoleucine, which can then be Boc-protected.

| Synthetic Strategy | Advantages | Disadvantages |

| Arndt-Eistert Homologation | High yields, stereochemical retention, well-established. | Use of hazardous and explosive diazomethane. |

| Asymmetric Synthesis | Direct formation of the desired enantiomer, avoids resolution steps. | May require specialized and expensive chiral catalysts, optimization of reaction conditions can be challenging. |

| Resolution of Racemates | Utilizes classical and well-understood techniques. | Inherently limits the maximum yield to 50% for the desired enantiomer (unless the undesired enantiomer can be racemized and recycled), can be labor-intensive. |

Part 2: Physicochemical and Conformational Properties

A thorough understanding of the physicochemical and conformational properties of Boc-L-β-homoleucine is essential for its effective application in peptide synthesis and drug design.

Physicochemical Properties

The key physicochemical properties of Boc-L-β-homoleucine are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₃NO₄ | [7][12] |

| Molecular Weight | 245.32 g/mol | [7][12] |

| Appearance | White to off-white solid | [12][13] |

| Melting Point | 53-55 °C | [7][8][13] |

| Solubility | Very slightly soluble in water (1.1 g/L at 25°C); Soluble in organic solvents like DMSO, chloroform, and dichloromethane. | [7][8] |

| Optical Rotation | Consistent with the (S)-configuration. | [13] |

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of Boc-L-β-homoleucine would show characteristic signals for the isobutyl group (a doublet for the methyl groups and a multiplet for the methine proton), the protons on the β-amino acid backbone, and a singlet for the nine protons of the Boc group. The ¹³C NMR spectrum would display distinct signals for the carbonyl carbons of the carboxylic acid and the carbamate, as well as for the carbons of the isobutyl and tert-butyl groups.[14][15]

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound.

Conformational Properties and Impact on Peptides

The incorporation of β-homoleucine into a peptide chain has significant consequences for its three-dimensional structure and stability.

The additional methylene group in the backbone of β-amino acids provides greater conformational flexibility compared to α-amino acids. However, this increased flexibility does not lead to disorder. Instead, peptides composed of β-amino acids, known as β-peptides, are known to adopt stable and well-defined secondary structures, such as helices (e.g., 14-helices) and sheets.[16][17] The β-homoleucine side chain can participate in hydrophobic interactions that further stabilize these folded structures.[16] This ability to form stable secondary structures, even in short peptides, is a key advantage in the design of peptidomimetics.

Peptides composed of natural α-amino acids are often susceptible to rapid degradation by proteases in the body, which limits their therapeutic utility. The altered backbone structure of β-peptides makes them poor substrates for these enzymes.[18] Consequently, peptides containing β-homoleucine exhibit significantly enhanced resistance to proteolytic degradation, leading to longer half-lives in vivo.

Caption: Comparison of α- and β-peptide backbones.

Part 3: Applications in Research and Drug Development

Boc-L-β-homoleucine is a versatile building block with numerous applications in both academic research and industrial drug development.

Building Block in Peptide Synthesis

The primary application of Boc-L-β-homoleucine is as a monomer in the synthesis of peptides and peptidomimetics.[3][16]

Boc-L-β-homoleucine is well-suited for use in Boc-chemistry solid-phase peptide synthesis (SPPS). In this methodology, the peptide is assembled on a solid support, with the Boc group serving as the temporary N-terminal protecting group. The Boc group is removed at each cycle with a moderately strong acid, such as trifluoroacetic acid (TFA), to allow for the coupling of the next amino acid in the sequence.[2]

The incorporation of Boc-L-β-homoleucine into a peptide sequence can confer several desirable properties:

-

Increased Half-Life: As previously mentioned, the β-amino acid backbone enhances resistance to enzymatic degradation.

-

Improved Conformational Stability: The propensity of β-amino acids to induce stable secondary structures can lead to peptides with higher binding affinities for their biological targets.[19]

-

Modulation of Biological Activity: The altered backbone spacing and side-chain presentation can lead to novel biological activities or modified receptor selectivity compared to the parent α-peptide.

Role in Peptidomimetics and Drug Design

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as better oral bioavailability and metabolic stability. Boc-L-β-homoleucine is an excellent tool for the creation of peptidomimetics. By replacing one or more α-amino acids in a biologically active peptide with β-homoleucine, researchers can systematically probe the structure-activity relationship and develop new drug candidates with enhanced therapeutic potential.[20]

Conclusion

Boc-protected L-β-homoleucine is a cornerstone of modern medicinal chemistry and peptide science. Its synthesis, primarily achieved through the reliable Arndt-Eistert homologation of Boc-L-leucine, provides access to an enantiomerically pure building block with unique structural and biological properties. The incorporation of Boc-L-β-homoleucine into peptide sequences imparts enhanced proteolytic stability and a predisposition for the formation of stable secondary structures. These attributes make it an invaluable tool for the design and synthesis of novel peptidomimetics and therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. As the demand for more effective and durable peptide-based drugs continues to grow, the importance of versatile building blocks like Boc-L-β-homoleucine will undoubtedly continue to increase.

References

- Horne, W. S., & Gellman, S. H. (2008). High-Resolution Structure of a β-Peptide Bundle. Structure, 16(10), 1547–1556.

-

Wikipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

-

PubChem. (n.d.). Boc-L-beta-homovaline. Retrieved from [Link]

-

Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

- Burk, M. J., et al. (2003). An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation. The Journal of Organic Chemistry, 68(14), 5731–5734.

- Google Patents. (n.d.). WO2012093411A2 - Process for the preparation of r-(-)-3- (carbamoylmethyl)-5-methylhexanoic acid and the intermediates.

-

ResearchGate. (n.d.). Synthesis of Boc-protected AADDKs. Retrieved from [Link]

- Google Patents. (n.d.). Asymmetric synthesis of (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid.

-

ResearchGate. (2025, August 6). An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

- Scientific Research Publishing. (2014). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect.

-

PrepChem.com. (n.d.). Synthesis of BOC-leucine. Retrieved from [Link]

-

ChemRxiv. (2018). Practical synthetic method for amino acids derived diazoketones – shelf-stable reagents for organic synthesis. Retrieved from [Link]

-

NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C MAS NMR spectra of the amino acid Boc‐Leu, ¹³C 99 % labelled.... Retrieved from [Link]

-

Scribd. (n.d.). Arndt Eistert Homologation Reaction. Retrieved from [Link]

-

NIH. (2018, February 13). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. Retrieved from [Link]

- MDPI. (2019). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 24(10), 1893.

- PubMed. (2022). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes.

- MDPI. (2017). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 18(10), 2083.

- PubMed. (2008). Conformations of beta-amino acid residues in peptides: X-ray diffraction studies of peptides containing the achiral residue 1-aminocyclohexaneacetic acid, beta3,3Ac6c. Biopolymers, 90(2), 138-50.

- ACS Publications. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9665–9700.

- PubMed. (1996). Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues. Biopolymers, 40(1), 105-19.

- PubMed. (2004). Efficient synthesis of beta2-amino acid by homologation of alpha-amino acids involving the Reformatsky reaction and Mannich-type imminium electrophile. Tetrahedron Letters, 45(18), 3595-3598.

-

Scribd. (n.d.). Arndt Eistert Homologation Reaction. Retrieved from [Link]

- Nature. (2018). Crystal structures of MHC class I complexes reveal the elusive intermediate conformations explored during peptide editing.

-

YouTube. (2022, May 30). Beta Conformation of Peptides | Biochemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]. Retrieved from [Link]

-

ResearchGate. (2014, September 24). How can I synthesize alpha beta unsaturated amino acids?. Retrieved from [Link]

- NIH. (2018). Engineering enzymes for noncanonical amino acid synthesis. Current Opinion in Chemical Biology, 43, 62–70.

-

PubChem. (n.d.). beta-Homoleucine. Retrieved from [Link]

Sources

- 1. CN108456143A - Asymmetry prepares (S) -3- aminomethyl -5- methylhexanoic acids - Google Patents [patents.google.com]

- 2. Crystal structures of peptides and modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orgsyn.org [orgsyn.org]

- 4. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s)- pregabalin - Google Patents [patents.google.com]

- 5. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 6. Arndt-Eistert Synthesis [organic-chemistry.org]

- 7. Buy Boc-L-beta-homoleucine | 132549-43-0 [smolecule.com]

- 8. echemi.com [echemi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. chemimpex.com [chemimpex.com]

- 13. BOC-L-BETA-HOMOLEUCINE CAS#: 132549-43-0 [amp.chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. BOC-L-BETA-HOMOLEUCINE(132549-43-0) 1H NMR [m.chemicalbook.com]

- 16. High-Resolution Structure of a β-Peptide Bundle - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scirp.org [scirp.org]

- 18. Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. US5840956A - Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid - Google Patents [patents.google.com]

- 20. pubs.acs.org [pubs.acs.org]

The Unsung Architect: A Technical Guide to the Pivotal Role of (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic Acid in Modern Drug Synthesis

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide delves into the crucial, yet often overlooked, role of (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid in pharmaceutical development. While its enantiomer, the (S)-form, is a direct precursor to the blockbuster drug Pregabalin, the (R)-enantiomer plays a strategic and indispensable part in ensuring the efficient and stereochemically pure synthesis of this vital medication. This document will elucidate the chemistry, strategic application, and process optimization involving this chiral intermediate, providing a comprehensive resource for professionals in the field.

Introduction: The Significance of Chirality in Pregabalin's Efficacy

Pregabalin, marketed as Lyrica®, is a γ-aminobutyric acid (GABA) analogue widely prescribed for neuropathic pain, epilepsy, and generalized anxiety disorder.[1] Its therapeutic activity is almost exclusively attributed to the (S)-enantiomer, which binds to the α2δ subunit of voltage-gated calcium channels in the central nervous system. The (R)-enantiomer is significantly less active. Consequently, the enantioselective synthesis of (S)-Pregabalin is of paramount importance in its commercial production to ensure efficacy and minimize potential off-target effects.

While various asymmetric syntheses have been developed, a prominent and industrially significant strategy involves the resolution of a racemic intermediate followed by a stereochemical inversion. It is within this elegant synthetic design that this compound, and its related precursor, (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid, emerge as critical players.

The Strategic Synthesis: From Racemate to a Pure Enantiomer

A common industrial approach to (S)-Pregabalin commences with the synthesis of a racemic precursor, which is then resolved to separate the two enantiomers. The undesired (R)-enantiomer, rather than being discarded, is ingeniously utilized in a subsequent step that inverts its stereochemistry to yield the desired (S)-product.

Synthesis of the Racemic Precursor

The synthesis often begins with the creation of 3-isobutylglutaric acid, which is then converted to its anhydride. Reaction of the anhydride with ammonia yields the racemic (±)-3-(carbamoylmethyl)-5-methylhexanoic acid. This racemic mixture serves as the starting point for the crucial resolution step.

Resolution: Isolating the (R)-Enantiomer

The separation of the enantiomers of 3-(carbamoylmethyl)-5-methylhexanoic acid is a critical step. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as (R)-(+)-α-phenylethylamine.[2][3] The differing physical properties of the two diastereomeric salts allow for their separation by fractional crystallization. Specifically, the salt of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid with (R)-(+)-α-phenylethylamine preferentially crystallizes from the solution, allowing for its isolation in high enantiomeric purity.[2]

The isolated diastereomeric salt is then treated with an acid to liberate the pure (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid. This compound is the key precursor to the final active pharmaceutical ingredient.

Experimental Protocol: Resolution of (±)-3-(Carbamoylmethyl)-5-methylhexanoic Acid

Objective: To isolate (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid from a racemic mixture.

Materials:

-

(±)-3-(Carbamoylmethyl)-5-methylhexanoic acid

-

(R)-(+)-α-Phenylethylamine

-

Chloroform

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve (±)-3-(carbamoylmethyl)-5-methylhexanoic acid in a mixture of chloroform and ethanol.

-

Add (R)-(+)-α-phenylethylamine to the solution.

-

Allow the mixture to stand, promoting the crystallization of the diastereomeric salt of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid and (R)-(+)-α-phenylethylamine.

-

Collect the crystals by filtration and wash with a cold solvent mixture.

-

Treat the isolated diastereomeric salt with an aqueous solution of HCl to break the salt.

-

Extract the liberated (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid with a suitable organic solvent.

-

Dry the organic extract and evaporate the solvent to yield the purified (R)-enantiomer.

Rationale: The choice of (R)-(+)-α-phenylethylamine as the resolving agent is based on its ability to form diastereomeric salts with distinct solubilities, enabling efficient separation through crystallization. The use of a chloroform/ethanol solvent system is optimized to maximize the yield and purity of the desired diastereomer.

The Hofmann Rearrangement: A Key Stereochemical Inversion